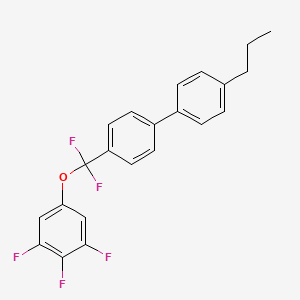

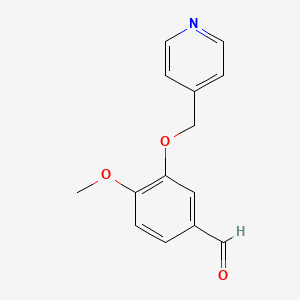

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde” is a chemical compound that is closely related to "4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid" . This compound belongs to a class of organic compounds called benzoic acids, which are commonly used in the synthesis of drugs and fragrances.

Synthesis Analysis

The synthesis of similar compounds involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .Chemical Reactions Analysis

The chemical reactions involving similar compounds like “4-Methoxy-3-(pyridin-4-ylmethoxy)benzoic acid” often involve protodeboronation of pinacol boronic esters . This reaction is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación

Oxidation and Reaction Mechanisms

4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde, like other methoxy benzaldehydes, has been studied for its behavior in oxidation reactions. In research conducted by Malik, Asghar, and Mansoor (2016), the oxidation of various methoxy benzaldehydes by benzimidazolium fluorochromate was explored. This study highlights the compound's relevance in understanding the kinetics and mechanisms of such reactions, particularly in acetic acid-water mediums, leading to the formation of carboxylic acids (Malik, Asghar, & Mansoor, 2016).

Antiproliferative Activity

The compound also plays a role in synthesizing substances with potential antiproliferative effects. Liszkiewicz (2002) reported the reaction of 2,3-diaminopyridine with benzoylacetone and various aromatic aldehydes, including 4-methoxy benzaldehyde, to produce compounds with potential cytotoxic activity against cancer cell lines (Liszkiewicz, 2002).

Application in Leukotriene Synthesis Inhibition

Research by Hutchinson et al. (2009) on 5-lipoxygenase-activating protein inhibitors indicates the potential use of methoxypyridine derivatives, closely related to this compound, in inhibiting leukotriene synthesis. This is significant in pharmacology, especially concerning respiratory ailments like asthma (Hutchinson et al., 2009).

Coordination Chemistry and Physicochemical Properties

The compound's derivatives are utilized in coordination chemistry. Bourosh et al. (2018) synthesized iron(II) complexes using methoxy(pyridin-4-yl)methanol, a related compound. These studies provide insights into the synthesis, structure, and physicochemical properties of such coordination compounds (Bourosh et al., 2018).

Synthesis and Catalysis

In the field of synthesis and catalysis, the compound and its derivatives are used as intermediates and catalysts. For instance, research by Shukla et al. (2021) on Pd(II) complexes with ONN pincer ligand used a derivative of this compound, showcasing its role in catalysis, particularly in the Suzuki-Miyaura reaction (Shukla et al., 2021).

Propiedades

IUPAC Name |

4-methoxy-3-(pyridin-4-ylmethoxy)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-17-13-3-2-12(9-16)8-14(13)18-10-11-4-6-15-7-5-11/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWZHMWPNJUHMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)OCC2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

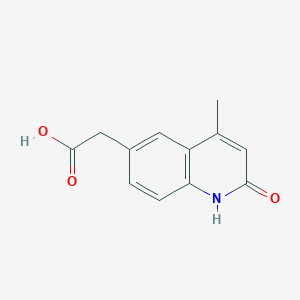

![3-[1-(Hydroxyamino)ethyl]aniline](/img/structure/B1357295.png)

![1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1357299.png)